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molecular formula C13H19NO4 B8477295 (3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine CAS No. 39964-87-9

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

Cat. No. B8477295
M. Wt: 253.29 g/mol
InChI Key: HYJQAQRXAVLRAG-UHFFFAOYSA-N
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Patent
US09206193B2

Procedure details

3,4-Dimethoxybenzaldehyde (12.20 g, 73.42 mmol) was dissolved in benzene (200 mL) and aminoacetaldehyde dimethyl acetal (12.0 mL, 11.7 g, 111 mmol) was added. The mixture was stirred at reflux for 4 h using a Dean-Stark trap. The reaction mixture was then concentrated and dissolved in CHCl3 (250 mL). The solution was washed with water (4×150 mL) and brine (150 mL), dried (Na2SO4) and concentrated, and the last traces of solvent were removed under vacuum to provide the imine (18.41 g, 99.1%) as a light yellow solid: mp 50-52° C. 1H NMR (300 MHz, CDCl3) δ 8.18 (s, 1H), 7.42 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 6.86 (d, J=8.4 Hz, 1H), 4.65 (t, J=5.1 Hz, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (d, J=5.1 Hz, 2H), 3.40 (s, 6H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
99.1%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH2:17]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[N:17][CH2:16][CH:15]([O:18][CH3:19])[O:14][CH3:13]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
COC(CN)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CHCl3 (250 mL)
WASH
Type
WASH
Details
The solution was washed with water (4×150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the last traces of solvent were removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NCC(OC)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.41 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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